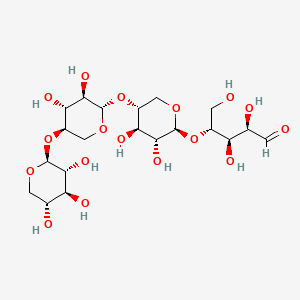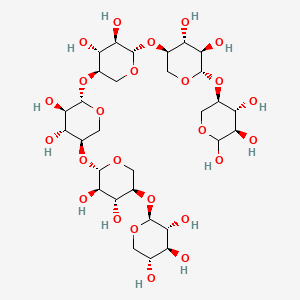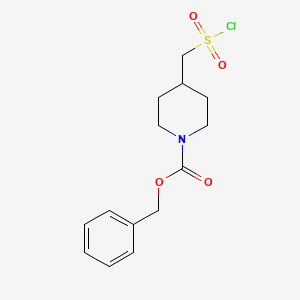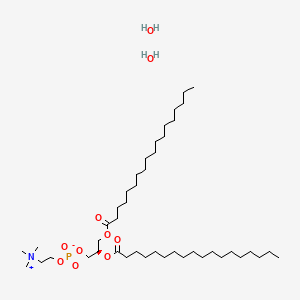
Desmethyl metolazone
Übersicht
Beschreibung
Desmethyl metolazone is a derivative of metolazone, which is a quinazoline diuretic related to the thiazide class . It is used to treat conditions such as salt and water retention, causing edema accompanying congestive heart failure or kidney disease .
Molecular Structure Analysis
This compound has a molecular formula of C15H14ClN3O3S . It contains a total of 39 bonds, including 25 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aromatic), 1 secondary amine (aromatic), and 1 sulfonamide .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 351.8 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.
Relevant Papers
A pharmacokinetic study of single- and multiple-dosing with metolazone tablets in a healthy Chinese population has been conducted . This study examined the pharmacokinetic characteristics, safety, and tolerability of metolazone in healthy Chinese subjects after single and multiple doses taken orally. The study also looked at the effects that food and gender have on oral metolazone pharmacokinetic parameters .
Wissenschaftliche Forschungsanwendungen
Combination Therapy in Heart Failure
- Study Context : Metolazone is a potent diuretic often used in severe congestive heart failure (HF), frequently combined with loop diuretics. Despite its widespread use, the literature on metolazone in HF is limited, mostly based on small studies.
- Key Findings : Metolazone has been found effective in combination with loop diuretics for treating refractory HF. An observational study indicated improvements in NYHA functional class and significant changes in various physiological parameters, suggesting its efficacy and relative safety in low doses (Rosenberg et al., 2005).
Electrochemical Behavior
- Study Context : The electrochemical properties of metolazone, including its oxidation behavior on a glassy carbon electrode, were investigated.
- Key Findings : The study revealed that metolazone undergoes pH-dependent oxidation in two consecutive steps, involving the oxidation of nitrogen in the sulfonamide moiety. This research provides insights into the electrochemical aspects of metolazone, which could be relevant for its analytical detection and characterization (Pontinha et al., 2008).
Pharmacokinetics in Chinese Population
- Study Context : The pharmacokinetic characteristics of metolazone were studied in a healthy Chinese population.
- Key Findings : The study found that metolazone exhibited linear plasma pharmacokinetic properties with no significant gender-based differences in pharmacokinetics. It also noted that food consumption could affect the drug's absorption (Li et al., 2017).
NMR Spectroscopy Analysis
- Study Context : A detailed NMR spectroscopy analysis of metolazone was conducted to understand its chemical structure better.
- Key Findings : The study used advanced NMR techniques to fully assign and analyze the ~1H and ~(13)C NMR spectra of metolazone, providing valuable data for its structural elucidation (Jianjun et al., 2004).
Corrosion Inhibition
- Study Context : The potential use of metolazone as a corrosion inhibitor for steel in hydrochloric acid solution was explored.
- Key Findings : Metolazone showed significant inhibition efficiency against corrosion in the tested conditions, suggesting a novel application outside of its traditional medical use (Abeng et al., 2020).
Mitochondrial Chaperones and Lifespan Extension
- Study Context : The impact of metolazone on mitochondrial chaperones and lifespan in Caenorhabditis elegans was investigated.
- Key Findings : Metolazone activated the mitochondrial unfolded protein response, upregulated mitochondrial chaperones, and extended the lifespan of C. elegans, highlighting its potential role in cellular stress responses and aging (Ito et al., 2020).
Wirkmechanismus
Target of Action
Desmethyl Metolazone, like its parent compound Metolazone, primarily targets the renal tubular mechanism of electrolyte reabsorption . It acts on the distal convoluted tubule by inhibiting the sodium-chloride symporter, which results in the inhibition of both sodium and chloride reabsorption .
Mode of Action
The actions of this compound result from interference with the renal tubular mechanism of electrolyte reabsorption. It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition of sodium reabsorption leads to an increase in the excretion of sodium and water, thereby exerting its diuretic effect .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to electrolyte and fluid balance. By inhibiting sodium reabsorption, it disrupts the normal electrolyte balance in the renal tubules, leading to increased excretion of sodium and water. This can affect various downstream effects such as blood pressure regulation and fluid balance .
Pharmacokinetics
Metolazone, the parent compound, is known to have a bioavailability of approximately 65% . It undergoes minimal metabolism in the kidneys and has an elimination half-life of 14 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are expected to be similar, but specific studies are needed to confirm this.
Result of Action
The primary molecular effect of this compound is the inhibition of sodium reabsorption in the renal tubules. This leads to increased excretion of sodium and water, resulting in a diuretic effect . At the cellular level, this can lead to changes in the volume and composition of body fluids, impacting various physiological processes such as blood pressure regulation and fluid balance.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors that affect kidney function, such as hydration status and intake of other medications, can impact the drug’s action and efficacy. Additionally, genetic factors may also influence how an individual responds to this compound
Eigenschaften
IUPAC Name |
7-chloro-2-methyl-4-oxo-3-phenyl-1,2-dihydroquinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-9-18-13-8-12(16)14(23(17,21)22)7-11(13)15(20)19(9)10-5-3-2-4-6-10/h2-9,18H,1H3,(H2,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEBDQJJKWCCDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28524-40-5 | |
| Record name | Desmethyl metolazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028524405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESMETHYL METOLAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC03B6WQA9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)
![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)











